(2-(But-3-en-1-yl)phenyl)boronic acid (2-(But-3-en-1-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1334402-81-1
VCID: VC2952414
InChI: InChI=1S/C10H13BO2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8,12-13H,1,3,6H2
SMILES: B(C1=CC=CC=C1CCC=C)(O)O
Molecular Formula: C10H13BO2
Molecular Weight: 176.02 g/mol

(2-(But-3-en-1-yl)phenyl)boronic acid

CAS No.: 1334402-81-1

VCID: VC2952414

Molecular Formula: C10H13BO2

Molecular Weight: 176.02 g/mol

* For research use only. Not for human or veterinary use.

(2-(But-3-en-1-yl)phenyl)boronic acid - 1334402-81-1

Description

(2-(But-3-en-1-yl)phenyl)boronic acid is a boronic acid derivative that incorporates an alkene group into its structure. Boronic acids are versatile compounds known for their applications in organic synthesis, particularly in Suzuki coupling reactions, and in medicinal chemistry due to their bioactive properties . This specific compound combines a phenyl ring with a but-3-en-1-yl group, which may enhance its reactivity and biological activity.

Synthesis and Preparation

The synthesis of (2-(But-3-en-1-yl)phenyl)boronic acid typically involves the reaction of an appropriately substituted aryl halide with a boron source, such as trimethylborate or triisopropylborate, in the presence of a strong base like n-butyllithium. This process is similar to the preparation of other boronic acids and is commonly used in Suzuki-Miyaura cross-coupling reactions .

Applications in Organic Synthesis

Boronic acids are widely used in Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds between aryl or vinyl groups. The presence of the but-3-en-1-yl group in (2-(But-3-en-1-yl)phenyl)boronic acid could provide additional reactivity options due to the alkene functionality, potentially allowing for further modifications through reactions like hydroboration or cycloaddition reactions.

Medicinal Chemistry and Biological Activity

While specific biological activities of (2-(But-3-en-1-yl)phenyl)boronic acid are not detailed in the available literature, boronic acids in general have shown promise in medicinal chemistry. They exhibit anticancer, antibacterial, and antiviral properties, and are used as bioisosteres in drug design . The incorporation of an alkene group may influence the compound's interaction with biological targets, potentially enhancing its therapeutic potential.

CAS No. 1334402-81-1
Product Name (2-(But-3-en-1-yl)phenyl)boronic acid
Molecular Formula C10H13BO2
Molecular Weight 176.02 g/mol
IUPAC Name (2-but-3-enylphenyl)boronic acid
Standard InChI InChI=1S/C10H13BO2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8,12-13H,1,3,6H2
Standard InChIKey DVVHNJPNOJSHDI-UHFFFAOYSA-N
SMILES B(C1=CC=CC=C1CCC=C)(O)O
Canonical SMILES B(C1=CC=CC=C1CCC=C)(O)O
PubChem Compound 86710753
Last Modified Aug 16 2023

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